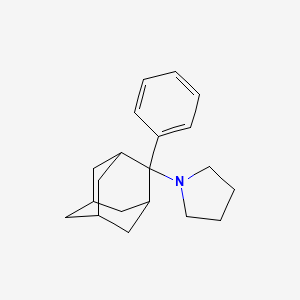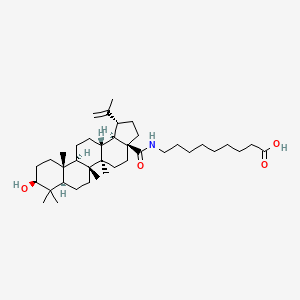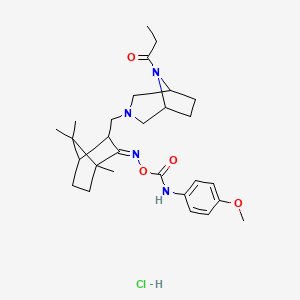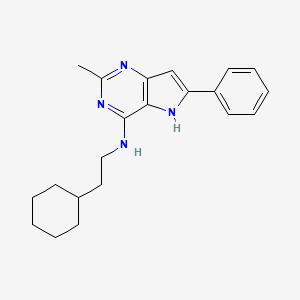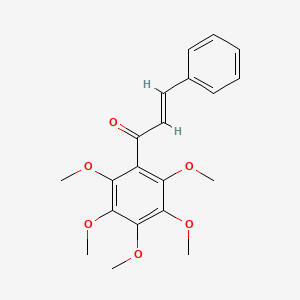
Pedicellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pedicellin is a compound derived from pentahydroxybenzene
Preparation Methods
Pedicellin can be synthesized through several methods. One common synthetic route involves the reaction of pentahydroxybenzene with acetic anhydride and hydriodic acid. The mixture is boiled for several hours, resulting in the formation of this compound . Another method involves the methylation of pentahydroxybenzene using dimethyl sulfate and potassium carbonate
Chemical Reactions Analysis
Pedicellin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced using stannous chloride and hydrochloric acid to form dihydropedicinin . Common reagents used in these reactions include hydriodic acid, dimethyl sulfate, and stannous chloride. The major products formed from these reactions include dihydropedicinin and other derivatives of pentahydroxybenzene .
Scientific Research Applications
Pedicellin has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been studied for its potential antimicrobial properties. In medicine, it may have applications in the development of new drugs.
Mechanism of Action
The mechanism of action of pedicellin involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Pedicellin is similar to other compounds derived from pentahydroxybenzene, such as pedicin and pedicinin . it is unique in its specific chemical structure and properties.
Properties
CAS No. |
518-58-1 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-1-(2,3,4,5,6-pentamethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H22O6/c1-22-16-15(14(21)12-11-13-9-7-6-8-10-13)17(23-2)19(25-4)20(26-5)18(16)24-3/h6-12H,1-5H3/b12-11+ |
InChI Key |
BHTMJPHRPUKDBL-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


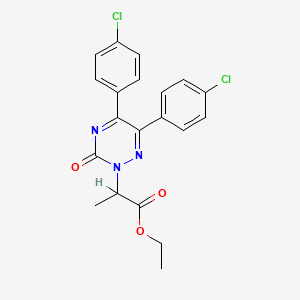

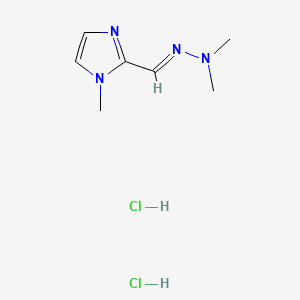
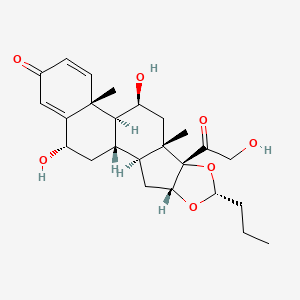
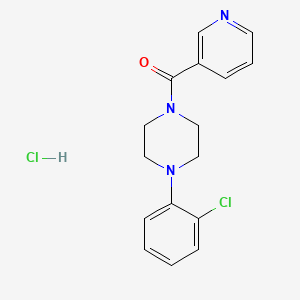
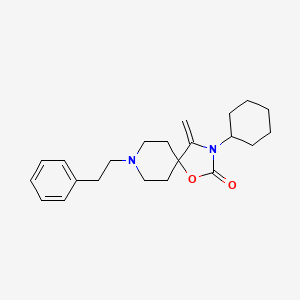
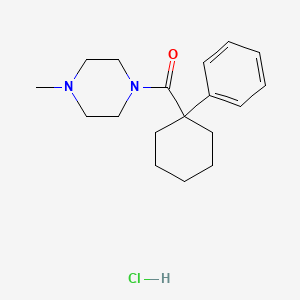


![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
